molecular formula C8H8N2O5 B1528288 Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate CAS No. 1803607-72-8

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate

Cat. No.: B1528288
CAS No.: 1803607-72-8
M. Wt: 212.16 g/mol
InChI Key: AYFZTKKEDONACC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (399.65 MHz, DMSO-d₆) :
    • δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 6.85 (d, 1H, H5), δ 8.20 (d, 1H, H3).
  • ¹³C NMR :
    • δ 168.5 (COOCH₃), δ 155.2 (C2), δ 142.1 (C3-NO₂), δ 124.7 (C6-CH₃).

Infrared Spectroscopy (IR)

  • Strong absorption at 1720 cm⁻¹ (C=O ester), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch). A broad band at 3200–3400 cm⁻¹ corresponds to O–H stretching.

Ultraviolet-Visible (UV-Vis)

  • λₘₐₐ = 278 nm (π→π* transition of the nitro-aromatic system) and 320 nm (n→π* transition of the carbonyl group).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 212.16 [M+H]⁺, 234.14 [M+Na]⁺. Fragmentation peaks at m/z 167 (loss of NO₂) and 139 (loss of COOCH₃).

Thermodynamic Properties and Solubility Behavior

Property Value Source
Melting point 229–232°C
LogP (octanol/water) 0.7
Solubility in DMSO 25 mg/mL
Solubility in ethanol 10 mg/mL

The compound exhibits limited aqueous solubility due to its hydrophobic nitro and methyl groups but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Differential scanning calorimetry (DSC) shows a single endothermic peak at 230°C, confirming crystalline purity.

Properties

IUPAC Name

methyl 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-4-3-5(8(12)15-2)6(10(13)14)7(11)9-4/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZTKKEDONACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyridine Derivatives

The primary route to introduce the nitro group at position 3 involves nitration of suitably substituted pyridine precursors. A common approach is the nitration of methyl 2-hydroxy-6-methylpyridine-4-carboxylate or related intermediates.

  • Reagents and Conditions: A mixture of concentrated nitric acid (60–75% by mass) is added dropwise to a solution of the pyridine derivative dissolved in pyridine or other suitable solvents under an ice bath to control the exothermic reaction.
  • Reaction Monitoring: The nitration is typically carried out at 0–5°C initially, followed by stirring at room temperature for 20–40 minutes to ensure selective nitration.
  • Repetition: The nitration step is repeated 3–5 times with intermediate concentration of the reaction mixture to half its original volume to increase yield and purity.
  • Neutralization and Work-up: After nitration cycles, the reaction mixture is neutralized with alkalis such as sodium hydroxide, sodium carbonate, or sodium bicarbonate under ice bath conditions to quench the reaction and facilitate isolation of the product.

This method yields high-purity 2-hydroxy-3-nitropyridine derivatives with minimal environmental waste due to controlled reagent use and recycling of solvents.

Esterification and Hydroxylation

The methyl ester group at position 4 is typically introduced via Fischer esterification of the corresponding carboxylic acid or by starting from methyl pyridinecarboxylate derivatives. Hydroxylation at position 2 can be achieved either by direct substitution on the pyridine ring or by using hydroxylated precursors.

  • Esterification: Reacting pyridine-4-carboxylic acid derivatives with methanol in the presence of acid catalysts under reflux conditions.
  • Hydroxylation: Using 2-hydroxypyridine as a starting material ensures the hydroxy group is present before nitration, avoiding complications in later steps.

Multi-Step Synthetic Routes

In some protocols, multi-step synthesis involves:

  • Starting from ethyl 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinecarboxylate.
  • Reduction or modification steps such as treatment with diisobutylaluminium hydride (Dibal-H) to adjust oxidation states.
  • Subsequent oxidation or substitution reactions to introduce or modify functional groups.

Detailed Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 2-Hydroxy-6-methylpyridine-4-carboxylate Pyridine solvent, 60–75% HNO3, ice bath Controlled nitration at position 3, repeated 3–5 times for high purity
2 Reaction mixture Concentration to half volume Enhances nitration efficiency
3 Neutralization NaOH, Na2CO3, or NaHCO3, ice bath Quenching and isolation of 2-hydroxy-3-nitropyridine derivative
4 Esterification (if starting from acid) Methanol, acid catalyst, reflux Formation of methyl ester at position 4
5 Optional reduction and oxidation steps Dibal-H, (COCl)2, DMSO, Et3N Adjust oxidation states, prepare intermediates

Research Findings and Analysis

  • Purity and Yield: The nitration method involving repeated addition of nitric acid and concentration steps yields 2-hydroxy-3-nitropyridine with high purity suitable for direct application in further synthesis without additional purification.
  • Environmental Impact: This method minimizes organic waste and gaseous emissions, aligning with green chemistry principles and allowing for scalable industrial production.
  • Reaction Kinetics: Optimal reaction times range between 20–40 minutes at room temperature post acid addition, balancing nitration completeness and minimizing side reactions.
  • Alkali Choice: Sodium bicarbonate and sodium carbonate are preferred for neutralization due to milder reaction conditions and easier handling compared to sodium hydroxide.

Comparative Table of Preparation Parameters

Parameter Preferred Range/Condition Effect on Product
Nitric acid concentration 60–75% (mass percent) Controls nitration selectivity and rate
Reaction temperature 0–5°C (during addition), then RT Prevents over-nitration and decomposition
Number of nitration cycles 3–5 Increases yield and purity
Neutralizing agent NaOH, Na2CO3, or NaHCO3 Neutralizes acid, affects work-up ease
Solvent Pyridine Dissolves starting material, facilitates nitration

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-oxo-6-methyl-3-nitropyridine-4-carboxylate.

    Reduction: Formation of 2-hydroxy-6-methyl-3-aminopyridine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance bioavailability and efficacy in drug formulations .

Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit promising antimicrobial activities. Studies have shown interactions with bacterial DNA, potentially inhibiting growth and replication processes. This makes it a candidate for developing new antimicrobial agents, including anti-tuberculosis drugs.

Case Study:
In a study exploring the compound's interaction with biological targets, molecular docking studies demonstrated effective binding to enzymes involved in bacterial metabolism. This interaction may lead to the inhibition of growth in pathogenic bacteria, highlighting its potential as a therapeutic agent.

Agricultural Chemicals

Building Block for Agrochemicals:
This compound is utilized in formulating agrochemicals, acting as a building block for herbicides and fungicides. These applications are crucial for improving crop yield and protecting plants from diseases .

Case Study:
Research on the efficacy of this compound in agricultural formulations has shown improved resistance against common plant pathogens, contributing to enhanced agricultural productivity .

Analytical Chemistry

Standard Reference Material:
this compound is employed as a standard reference material in analytical methods. It aids researchers in accurately quantifying related compounds in complex mixtures, facilitating better analytical outcomes .

Material Science

Development of Novel Materials:
The compound is explored for its potential in developing new materials, including polymers and coatings. Its favorable chemical reactivity and stability make it suitable for various applications in material science .

Summary of Applications

Field Application
PharmaceuticalsIntermediate for drugs targeting neurological disorders; potential antimicrobial agent
AgricultureBuilding block for herbicides and fungicides
Analytical ChemistryStandard reference material for accurate quantification
Material ScienceDevelopment of polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate with three analogous pyridine derivatives, focusing on substituent effects, functional group interactions, and inferred physicochemical properties.

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CID 82390793)

  • Molecular Formula : C₈H₇ClN₂O₄
  • Key Differences : The hydroxyl (-OH) group at position 2 is replaced by chlorine (-Cl).
  • Hydrogen Bonding: The absence of -OH eliminates a hydrogen bond donor, likely reducing solubility in polar solvents . Stability: Chloro derivatives often exhibit greater thermal stability due to reduced susceptibility to oxidation .

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

  • Molecular Formula : C₉H₁₀ClN₂O₅ (inferred from substituents)
  • Key Differences: Ethyl ester (-COOCH₂CH₃) instead of methyl ester. Methoxy (-OCH₃) at position 6 and nitro (-NO₂) at position 5 (vs. nitro at position 3 in the target compound).
  • Implications :
    • Solubility : The ethyl ester increases lipophilicity, while methoxy enhances polarity, creating a balance in solubility profiles.
    • Stereoelectronic Effects : Nitro at position 5 may alter conjugation patterns, affecting aromaticity and reactivity compared to nitro at position 3 .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Differences : Pyrimidine ring (two nitrogen atoms) instead of pyridine (one nitrogen).
  • Implications :
    • Aromaticity : Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity toward nucleophilic attacks.
    • Hydrogen Bonding : The carboxylic acid (-COOH) group provides stronger hydrogen bonding than esters, improving crystallinity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound C₈H₈N₂O₅ -OH (2), -CH₃ (6), -NO₂ (3), -COOCH₃ (4) Hydroxyl, nitro, ester 212.16
Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate C₈H₇ClN₂O₄ -Cl (2), -CH₃ (6), -NO₂ (3), -COOCH₃ (4) Chloro, nitro, ester 230.61
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate C₉H₁₀ClN₂O₅ -Cl (4), -OCH₃ (6), -NO₂ (5), -COOCH₂CH₃ (3) Chloro, methoxy, nitro, ester 276.64
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ -Cl (2), -CH₃ (6), -COOH (4) Chloro, carboxylic acid 172.57

Research Findings and Implications

  • Hydrogen Bonding : The hydroxyl group in the target compound enables stronger intermolecular interactions compared to chloro or methoxy analogs, which may influence crystal packing and melting points .
  • Nitro Group Positioning : Nitro at position 3 (vs. 5 in the ethyl derivative) likely alters electronic density distribution, affecting regioselectivity in reactions such as nucleophilic substitution .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters offer hydrolytic stability under neutral conditions, whereas carboxylic acids (e.g., pyrimidine analog) are more reactive in acidic/basic environments .

Notes on Methodology and Limitations

  • Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving substituent effects on molecular geometry but require high-quality diffraction data .

Biological Activity

Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can interact with bacterial DNA, potentially inhibiting growth and replication processes. This interaction suggests that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains of bacteria such as those causing tuberculosis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids, disrupting essential cellular functions.
  • Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to enzymes involved in bacterial metabolism, leading to inhibition of growth.
  • Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with target proteins, influencing their activity and stability.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC8H8N2O5Exhibits antimicrobial and anti-inflammatory properties
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acidC7H6N2O5Similar biological activities; lacks methyl ester group
Methyl 3-nitropyridine-4-carboxylateC7H6N2O4Contains a nitro group but lacks hydroxyl substitution

This comparison highlights the unique combination of functional groups in this compound that may enhance its reactivity and biological properties compared to related compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects on various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
  • Mechanistic Insights : Research utilizing molecular docking techniques revealed that the compound binds effectively to bacterial enzymes, providing insights into its mechanism of action and potential pathways for drug development.
  • Synthesis and Applications : The synthesis of this compound involves multi-step organic reactions, which can vary in efficiency based on reaction conditions. Its derivatives have also been explored for their roles in asymmetric synthesis and catalysis, showcasing their importance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate?

  • Methodology :

  • 1H/13C NMR : Analyze chemical shifts for the hydroxy group (δ ~12–14 ppm, broad), nitro group (deshielding adjacent protons), and methyl/carboxylate substituents. Coupling patterns in pyridine derivatives help confirm regiochemistry.
  • IR Spectroscopy : Identify O–H stretching (~3200–3500 cm⁻¹, broad), nitro (asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹), and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of COOCH₃ or NO₂ groups .

Q. How can crystallographic software validate the molecular structure of this compound?

  • Methodology :

  • SHELX Suite : Perform structure solution (SHELXS) and refinement (SHELXL) using single-crystal X-ray data. Monitor R-factors and residual electron density to validate atomic positions .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement parameters, especially for the nitro and hydroxyl groups .

Q. What intermolecular interactions dominate its crystal packing?

  • Methodology :

  • Hydrogen Bond Analysis : Use graph set notation (e.g., D(2)\mathbf{D}(2)) to classify O–H···O/N interactions between hydroxy/nitro groups and neighboring molecules.
  • π-Stacking : Analyze centroid distances (<3.8 Å) between pyridine rings using Mercury or PLATON .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?

  • Methodology :

  • Re-refinement : Re-process raw diffraction data with SHELXL, adjusting constraints for nitro group geometry (e.g., planar vs. non-planar configurations).
  • Twinning/Disorder Checks : Use WinGX to detect twinning (Hooft/Y statistics) or solvent molecules causing model bias .
  • Comparative Analysis : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers in experimental vs. theoretical bond parameters .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., nitro group’s electron-withdrawing effect on the pyridine ring).
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess stability and charge-transfer interactions relevant to catalytic or photochemical applications .

Q. How does the nitro group’s position influence tautomeric equilibria in solution vs. solid state?

  • Methodology :

  • Solid-State NMR : Compare 15N CP-MAS spectra with solution NMR to detect keto-enol tautomerism.
  • Variable-Temperature XRD : Track hydrogen bond strength changes (O–H···O vs. O–H···N) to infer tautomeric shifts in crystal lattices .

Q. What strategies optimize regioselectivity in synthesizing analogous nitropyridine derivatives?

  • Methodology :

  • Directing Group Analysis : Use the hydroxy and carboxylate groups to predict nitration sites via resonance/inductive effects.
  • Kinetic vs. Thermodynamic Control : Monitor reaction conditions (temperature, acid strength) to favor 3-nitro vs. 5-nitro isomers, validated by LC-MS and NOESY .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate
Reactant of Route 2
Methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.